3-Aminophenylboronic acid monohydrate

概要

説明

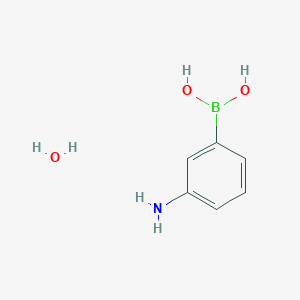

3-Aminophenylboronic acid monohydrate: is an organic compound with the molecular formula C6H8BNO2·H2O . It is a derivative of boronic acid, characterized by the presence of an amino group attached to the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .

準備方法

Synthetic Routes and Reaction Conditions: 3-Aminophenylboronic acid monohydrate can be synthesized through various methods. One common approach involves the reaction of phenylboronic acid with fuming nitric acid in the presence of urea to generate 3-nitrophenylboronic acid, followed by reduction with iron hydroxide and barium hydroxide . Another method involves the reaction of phenylboronic acid with bromine and acetic acid to form 3-bromophenylboronic acid, which is then converted to 3-aminophenylboronic acid through a substitution reaction with ammonia .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its monohydrate form .

化学反応の分析

Types of Reactions: 3-Aminophenylboronic acid monohydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reactions often involve halides like bromine or chlorine in the presence of a base.

Major Products:

Oxidation: Quinones

Reduction: Amines

Substitution: Substituted phenylboronic acids

科学的研究の応用

Organic Synthesis

Suzuki-Miyaura Coupling Reaction

APBA is widely recognized as a crucial reagent in the Suzuki-Miyaura cross-coupling reaction, which is essential for forming carbon-carbon bonds. This reaction is pivotal in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. The coupling of APBA with aryl halides leads to biaryl compounds that are important in drug development and material science .

| Reagent | Reaction Type | Yield |

|---|---|---|

| APBA + Aryl Halide | Suzuki Coupling | High (varies) |

| APBA + Vinyl Compounds | Polymerization | Moderate to High |

Medicinal Chemistry

Antiviral and Antibacterial Applications

Research has demonstrated that derivatives of APBA exhibit antiviral properties against various pathogens. For instance, APBA has been utilized in the synthesis of Gram-positive antivirulence drugs targeting Streptococcus agalactiae, showing promising results in inhibiting bacterial virulence factors . Furthermore, modifications of APBA have led to the development of compounds that can selectively target glucose levels for diabetes management .

Case Study: Antibacterial Activity

A study focused on the synthesis of bisarylureas derived from APBA showed potent inhibitory effects against Stk1, a virulence factor in Streptococcus agalactiae. The structure-activity relationship indicated that specific modifications to the APBA scaffold enhanced antibacterial efficacy .

Material Science

Self-Assembly and Nanotechnology

APBA serves as a building block for self-assembled structures due to its boronic acid functionality, which allows for the formation of dynamic covalent bonds with diols. This property has been exploited in creating polymeric materials and nanogels that respond to environmental stimuli, such as changes in glucose concentration. Such materials have potential applications in drug delivery systems and biosensors .

| Application | Material Type | Functionality |

|---|---|---|

| Nanogels | Glucose-responsive | Drug delivery |

| Polymers | Self-assembled structures | Biosensing |

Molecular Recognition

APBA has been employed in molecular recognition studies due to its ability to form stable complexes with carbohydrates and other biomolecules. This property is beneficial for developing sensors that detect glucose levels or other biologically relevant molecules .

Structural Studies

The crystal structure of this compound has been extensively studied using X-ray diffraction techniques. The presence of water molecules in the crystal lattice plays a critical role in stabilizing the structure through hydrogen bonding interactions, which are vital for its reactivity and applications .

Key Findings from Structural Studies

- The asymmetric unit contains one molecule of APBA and one water molecule.

- Hydrogen bonding motifs contribute to the stability and solubility of the compound.

- The structure allows for potential interactions with other molecular entities, enhancing its utility in various applications.

作用機序

The mechanism of action of 3-aminophenylboronic acid monohydrate involves its ability to selectively bind with diol compounds. This binding is facilitated by the boronic acid group, which forms reversible covalent bonds with diols. This property is exploited in the development of sensors for detecting saccharides and glycosylated biomolecules . Additionally, its role in Suzuki-Miyaura cross-coupling reactions involves the formation of stable carbon-carbon bonds through palladium-catalyzed processes .

類似化合物との比較

- 4-Aminophenylboronic acid hydrochloride

- 4-Carboxyphenylboronic acid

- 4-Mercaptophenylboronic acid

- 3-Carboxyphenylboronic acid

Comparison: 3-Aminophenylboronic acid monohydrate is unique due to its amino group, which enhances its reactivity and selectivity in various chemical reactions. Compared to its analogs, such as 4-aminophenylboronic acid hydrochloride, it offers distinct advantages in terms of binding affinity and reaction conditions .

生物活性

3-Aminophenylboronic acid monohydrate (APBA) is a compound with significant biological activity, particularly in the fields of biochemistry and medicinal chemistry. This article explores its interactions, applications, and mechanisms of action, supported by research findings and case studies.

- Molecular Formula : CHBNO

- Molecular Weight : 154.96 g/mol

- CAS Number : 206658-89-1

- InChI Key : XAEOVQODHLLNKX-UHFFFAOYSA-N

APBA is known for its ability to form reversible covalent bonds with diols, making it particularly useful in the selective recognition of glycoproteins. This property is attributed to the formation of boronate esters when APBA interacts with sugars, which is critical in various biological processes such as:

- Glycoprotein Enrichment : APBA-functionalized materials have been developed for the selective extraction and enrichment of glycoproteins from complex biological samples. For instance, FeO/ZIF-8/APBA nanoparticles demonstrated high specificity for glycoproteins like ovalbumin (OVA) and transferrin (Trf), with maximum adsorption capacities of 833.33 mg/g and 603.33 mg/g, respectively .

Biological Applications

-

Cancer Research :

- APBA has been utilized in drug delivery systems aimed at enhancing the therapeutic efficacy of anticancer agents. For example, it has been incorporated into nanoparticles that target cancer cells more effectively than free drugs .

- A study highlighted the use of APBA in glucose-responsive nanogels that release drugs in response to glucose levels, providing a potential strategy for diabetes management alongside cancer treatment .

- Diagnostics :

- Antiviral Activity :

Case Study 1: Glycopeptide Enrichment

A study demonstrated the effectiveness of APBA-functionalized microspheres for solid-phase extraction of glycopeptides from complex mixtures. The results indicated a significant increase in the yield of glycopeptides compared to traditional methods, showcasing APBA's utility in proteomics .

Case Study 2: Drug Delivery Systems

In a comparative study on the efficacy of drug-loaded nanoparticles versus free drugs, APBA-modified nanoparticles showed a tenfold increase in cancer cell apoptosis rates due to enhanced cellular uptake and targeted release mechanisms .

Research Findings

特性

IUPAC Name |

(3-aminophenyl)boronic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2.H2O/c8-6-3-1-2-5(4-6)7(9)10;/h1-4,9-10H,8H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEOVQODHLLNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559725 | |

| Record name | (3-Aminophenyl)boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206658-89-1 | |

| Record name | (3-Aminophenyl)boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminophenylboronic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Aminophenylboronic acid monohydrate interact with its targets, and what are the downstream effects?

A: this compound interacts with its targets primarily through the boronic acid moiety. This moiety forms reversible covalent bonds with cis-diol groups present in molecules like carbohydrates and glycoproteins [, ]. This interaction allows for the selective capture and enrichment of these molecules from complex mixtures. For example, in glycoproteomics research, boronic acid-functionalized materials like MCM-41-GLYMO-APB [] are used to selectively enrich glycopeptides, facilitating their analysis by mass spectrometry. This interaction is crucial for studying glycoproteins, which play vital roles in various biological processes, including cell signaling, immune recognition, and disease development.

Q2: What is the structural characterization of this compound?

A:

Molecular Formula: C6H8BNO2 · H2O [, ]* Molecular Weight: 154.95 g/mol (anhydrous) * Spectroscopic data: While the provided abstracts don't detail specific spectroscopic data, typical characterization techniques for this compound would include: * FTIR: Confirms the presence of characteristic functional groups like -OH (boronic acid), -NH2 (amine), and aromatic C-H. [] * NMR (1H, 13C): Provides detailed information about the structure and environment of hydrogen and carbon atoms in the molecule. * X-ray crystallography:* Reveals the three-dimensional arrangement of atoms within the crystal lattice, as demonstrated in studies on related derivatives [].

Q3: How does the structure of this compound impact its applications in material science?

A: The structure of this compound, specifically the presence of both boronic acid and amine functional groups, makes it a versatile building block for various materials. The boronic acid moiety enables its incorporation into polymers for applications such as sensing []. For instance, it can be electropolymerized with o-phenylenediamine to create molecularly imprinted polymers (MIPs) for the highly sensitive detection of glycoproteins like bovine serum albumin (BSA) []. The amine group offers further possibilities for chemical modifications and conjugation, expanding its utility in material design.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。